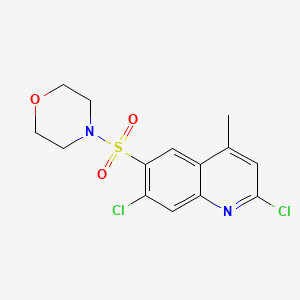
4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms and a sulfonyl group attached to a morpholine ring. It is primarily used in pharmaceutical research and has shown potential in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine typically involves multiple steps. One common method starts with the chlorination of 4-methylquinoline to introduce chlorine atoms at the 2 and 7 positions. This is followed by the sulfonylation of the quinoline ring to attach the sulfonyl group. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include chlorinating agents, sulfonyl chlorides, and morpholine. The reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield partially or fully reduced quinoline derivatives.
Scientific Research Applications
4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical probe for studying cellular processes.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting cellular processes. The sulfonyl group can form covalent bonds with proteins, inhibiting their function. These interactions lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloroquinoline: Similar in structure but lacks the sulfonyl and morpholine groups.
4-Methylquinoline: Lacks the chlorine and sulfonyl groups.
Morpholine: A simpler structure without the quinoline ring.
Uniqueness
4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine is unique due to the combination of its quinoline, sulfonyl, and morpholine moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds. The presence of multiple functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C14H14Cl2N2O3S |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
4-(2,7-dichloro-4-methylquinolin-6-yl)sulfonylmorpholine |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-9-6-14(16)17-12-8-11(15)13(7-10(9)12)22(19,20)18-2-4-21-5-3-18/h6-8H,2-5H2,1H3 |
InChI Key |
NXASYVBYELYMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C=C12)S(=O)(=O)N3CCOCC3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


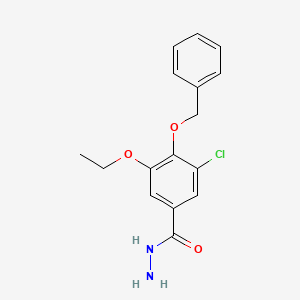
![tert-butyl (3R,5S)-3-amino-5-[(tert-butyldimethylsilyl)oxy]piperidine-1-carboxylate](/img/structure/B13007932.png)
![2-(Aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13007935.png)
![8-Amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13007937.png)
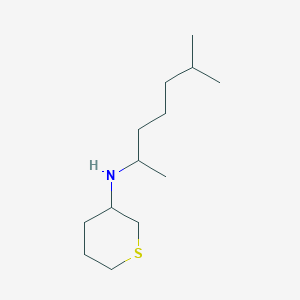

![[3-(Ethylamino)oxetan-3-yl]methanol](/img/structure/B13007958.png)
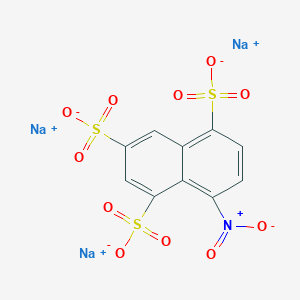
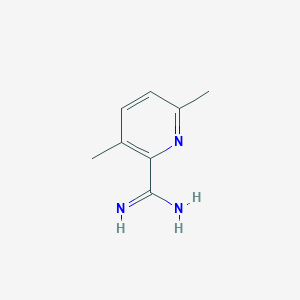
![(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B13007979.png)

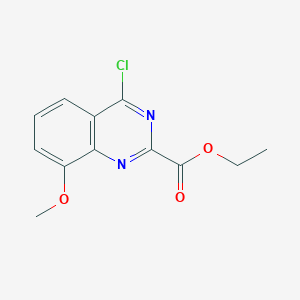
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13007996.png)

